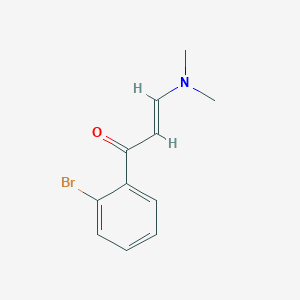
1-(2-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one is an organic compound that belongs to the class of enones It features a bromophenyl group attached to a prop-2-en-1-one backbone, with a dimethylamino group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one typically involves the reaction of 2-bromobenzaldehyde with dimethylamine and an appropriate enone precursor. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydroxide or potassium carbonate, and at a specific temperature to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone group to an alcohol or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-(2-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition or as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrial compounds.
Mécanisme D'action
The mechanism by which 1-(2-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one exerts its effects involves interactions with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
1-(4-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one: Similar structure but with the bromine atom at the para position.
1-(2-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one: Chlorine atom instead of bromine.
1-(2-Bromophenyl)-3-(methylamino)prop-2-en-1-one: Methylamino group instead of dimethylamino.
Uniqueness: 1-(2-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one is unique due to the specific positioning of the bromine and dimethylamino groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H12BrNO |
|---|---|
Poids moléculaire |
254.12 g/mol |
Nom IUPAC |
(E)-1-(2-bromophenyl)-3-(dimethylamino)prop-2-en-1-one |
InChI |
InChI=1S/C11H12BrNO/c1-13(2)8-7-11(14)9-5-3-4-6-10(9)12/h3-8H,1-2H3/b8-7+ |
Clé InChI |
XCJMMXLVRFISQO-BQYQJAHWSA-N |
SMILES isomérique |
CN(C)/C=C/C(=O)C1=CC=CC=C1Br |
SMILES canonique |
CN(C)C=CC(=O)C1=CC=CC=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


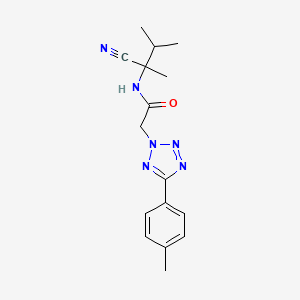
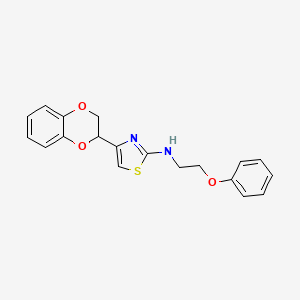
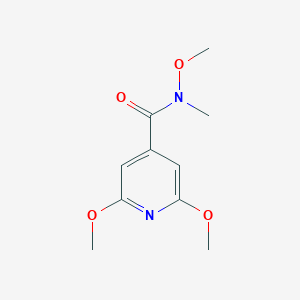
![2-Methyl-3-[6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13365787.png)
![3-dibenzo[b,e]thiepin-11(6H)-ylidenepropanamide](/img/structure/B13365789.png)
![6-(2-Iodophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365796.png)
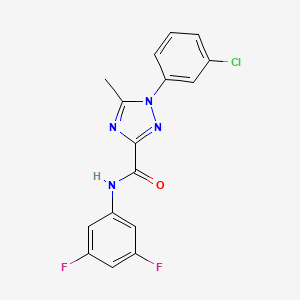
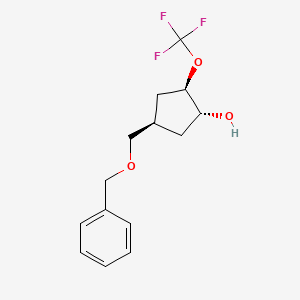
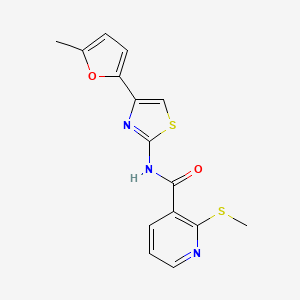
![Methyl 2-{[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13365817.png)
![3-[(Ethylsulfanyl)methyl]-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365842.png)
methyl]-2-(dimethylamino)-4(3H)-pyrimidinone](/img/structure/B13365844.png)
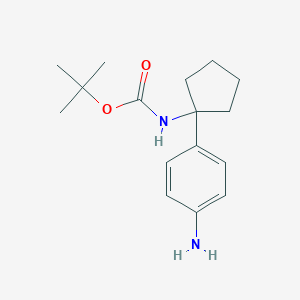
![ethyl 3-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13365852.png)
